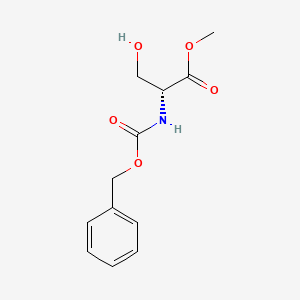

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Vue d'ensemble

Description

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is a chemical compound with the molecular formula C12H15NO4. It is a derivative of amino acids and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its chiral properties, which make it valuable in the production of enantiomerically pure substances.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from basic amino acids

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various derivatives depending on the substituting group.

Applications De Recherche Scientifique

Organic Chemistry

- Intermediate for Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of lactivicin analogs and other biologically active compounds .

- Protecting Group : The benzyloxycarbonyl group acts as a protecting group for amino acids, allowing for selective reactions without interfering with the amino functionality.

Medicinal Chemistry

- Drug Development : Investigated for its potential as a prodrug or in targeted drug delivery systems. Its structure allows it to be modified for enhanced bioavailability and specificity towards biological targets .

- Enzyme Mechanisms : Utilized in studies focusing on enzyme mechanisms and protein-ligand interactions, contributing to the understanding of biochemical pathways and drug design .

Biological Research

- Biological Activity : The compound exhibits potential biological activities attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxypropanoate moiety may facilitate hydrogen bonding, enhancing binding stability .

Industrial Applications

- Specialty Chemicals Production : Employed in the production of specialty chemicals and serves as a building block for polymers and resins, demonstrating versatility in industrial applications .

Case Studies and Research Findings

- Synthesis of Lactivicin Analogs : A study published in the Journal of the American Chemical Society highlighted the use of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate as an intermediate in synthesizing lactivicin analogs, showcasing its importance in developing new therapeutic agents .

- Enzyme Interaction Studies : Research conducted on enzyme mechanisms has demonstrated that this compound can effectively inhibit specific enzymes, providing insights into its potential as a lead compound for drug development targeted at enzymatic pathways involved in diseases.

- Drug Delivery Systems : Investigations into prodrug formulations have indicated that modifying this compound can enhance its solubility and absorption properties, paving the way for more effective drug delivery systems in clinical applications .

Mécanisme D'action

The mechanism by which (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of drugs that target specific molecular pathways. The molecular targets and pathways involved would vary based on the final drug product being synthesized.

Comparaison Avec Des Composés Similaires

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate: The enantiomer of the compound, which has different biological activity.

Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate: A structurally similar compound with different protecting groups.

Uniqueness: The chiral nature of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate makes it unique compared to its enantiomer and other structurally similar compounds. Its specific applications in organic synthesis and pharmaceutical research highlight its importance.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is an organic compound classified as an ester, notable for its unique structure that includes a benzyloxycarbonyl group attached to an amino group, which is further linked to a hydroxypropanoate moiety. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in drug development, enzyme studies, and as a building block in organic synthesis.

Structural Formula

- Molecular Formula: C13H17NO5

- CAS Number: 14464-15-4

- Molecular Weight: 253.28 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, which can be removed under physiological conditions, allowing the active compound to exert its effects. The hydroxypropanoate moiety enhances binding through hydrogen bonding interactions with target sites.

Enzyme Inhibition Studies

Research indicates that this compound may exhibit inhibitory effects on various cytochrome P450 enzymes. Specifically:

- CYP1A2 Inhibitor: Yes

- CYP2C19 Inhibitor: Yes

- CYP2D6 Inhibitor: No

- CYP3A4 Inhibitor: No

These properties suggest potential applications in pharmacology, particularly in drug metabolism modulation.

Case Studies and Research Findings

-

Enzyme Mechanism Studies:

A study explored the use of this compound as a substrate in enzyme kinetics, revealing its role in understanding enzyme-substrate interactions and catalytic mechanisms. -

Drug Development:

Investigations into the compound's prodrug potential indicated that it could enhance the bioavailability of certain therapeutic agents by modifying their pharmacokinetic profiles. -

Antioxidant Activity:

Preliminary studies have suggested that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| Methyl 2-(((benzyloxy)carbonyl)amino)benzoate | Ester | Similar enzyme inhibition profile |

| Methyl 2-(((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | Ester | Different protective group behavior |

| Methyl 2-(((benzyloxy)carbonyl)amino)-3-oxopropanoate | Oxidized derivative | Altered reactivity and binding |

This comparative analysis highlights the unique aspects of this compound while also situating it within a broader context of related compounds.

Propriétés

IUPAC Name |

methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINAUOAOVQPWIB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473793 | |

| Record name | N-Z-D-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93204-36-5 | |

| Record name | N-Z-D-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.